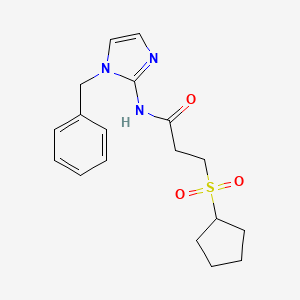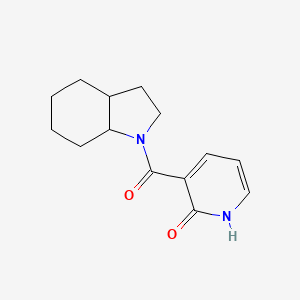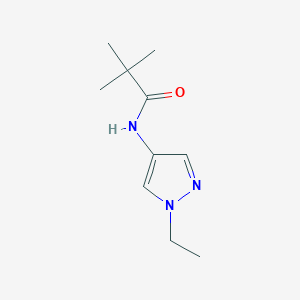
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide, also known as BZiP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZiP is a potent inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max, which plays a crucial role in the development and progression of cancer.
Scientific Research Applications
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has been extensively studied for its potential therapeutic applications in cancer treatment. The c-Myc-Max interaction is a critical target for cancer therapy, as it regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has been shown to inhibit the c-Myc-Max interaction in vitro and in vivo, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells. N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Mechanism of Action
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide binds to the Max protein, which is the partner of c-Myc in the c-Myc-Max complex. This binding prevents the formation of the c-Myc-Max complex, leading to the downregulation of c-Myc target genes and the induction of apoptosis in cancer cells. N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has also been shown to disrupt the interaction between c-Myc and other transcription factors, such as Miz-1 and Sp1, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has been shown to have potent anti-cancer effects in various cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer. N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has been shown to have anti-inflammatory effects in animal models of colitis, suggesting potential applications in inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide is a potent and selective inhibitor of the c-Myc-Max interaction, making it a valuable tool for studying the role of this interaction in cancer and other diseases. However, N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments. N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research on N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide. One area of focus is the development of more potent and selective inhibitors of the c-Myc-Max interaction, which could have even greater therapeutic potential. Another area of focus is the identification of biomarkers that can predict response to N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide treatment, which could help to personalize cancer therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide involves a series of chemical reactions, starting with the reaction of 2-bromoacetophenone with benzylamine to form N-benzyl-2-acetophenoneimine. This intermediate is then reacted with imidazole in the presence of a base to form N-(1-benzylimidazol-2-yl)-2-acetophenoneimine. The final step involves the reaction of N-(1-benzylimidazol-2-yl)-2-acetophenoneimine with cyclopentylsulfonyl chloride in the presence of a base to form N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide.
properties
IUPAC Name |
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-17(10-13-25(23,24)16-8-4-5-9-16)20-18-19-11-12-21(18)14-15-6-2-1-3-7-15/h1-3,6-7,11-12,16H,4-5,8-10,13-14H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRPQANUQLFMFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)CCC(=O)NC2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylimidazol-2-yl)-3-cyclopentylsulfonylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7545134.png)
![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)
![N-[2-(1-methylimidazol-2-yl)ethyl]-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545173.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)



![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)

![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)

![N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)